Conduritol B Tetraacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1S,4S,5R,6R)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O8/c1-7(15)19-11-5-6-12(20-8(2)16)14(22-10(4)18)13(11)21-9(3)17/h5-6,11-14H,1-4H3/t11-,12-,13+,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXNPDYWUANMIX-IGQOVBAYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C=CC(C(C1OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C=C[C@@H]([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452320 | |
| Record name | Conduritol B Tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25348-63-4 | |
| Record name | Conduritol B Tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies for Conduritol B Tetraacetate
Total Synthesis Approaches to Racemic Conduritol B Tetraacetate
The preparation of racemic this compound has been accomplished through several distinct pathways, starting from readily available precursors. These strategies include the use of quinone-based compounds, derivatization of natural products, and the application of cycloaddition and rearrangement reactions.
Strategies Utilizing Quinone-Based Precursors
A practical and efficient synthesis of racemic this compound commences from the achiral starting material, p-benzoquinone. This approach involves a three-step reaction sequence. The initial step is a Diels-Alder reaction between p-benzoquinone and a suitable diene, which establishes the cyclohexene (B86901) core. Subsequent functional group manipulations, including dihydroxylation and acetylation, lead to the formation of this compound nih.gov. The use of quinones as starting materials is advantageous due to their planar and symmetrical nature, which allows for stereocontrolled transformations. For instance, the synthesis of other conduritol isomers, such as C and D tetraacetates, has been successfully achieved starting from p-benzoquinone bis(ethylene acetal) through a series of oxidation, reduction, and acetylation steps.
Syntheses from Natural Product Precursors
myo-Inositol, a naturally abundant carbocyclic polyol, serves as a versatile chiral starting material for the synthesis of various inositols and their derivatives, including precursors to conduritol B. The inherent stereochemistry of myo-inositol can be strategically manipulated through a series of protection, deprotection, and functional group interconversion steps to yield intermediates with the desired stereochemical configuration for conduritol B synthesis. The biosynthesis of myo-inositol from D-glucose provides a renewable source for this precursor unimore.itfrontiersin.org. The conversion of myo-inositol to D-chiro-inositol, a related isomer, highlights the enzymatic pathways that can be harnessed for the preparation of diverse inositol-based compounds unimore.itresearchgate.net.
Novel Cycloaddition and Rearrangement Pathways
Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for the construction of the cyclohexene ring system of conduritols. The intramolecular Diels-Alder (IMDA) reaction has emerged as a highly effective strategy for the synthesis of complex polycyclic molecules with high stereocontrol acs.orgorganicreactions.orgnih.govmdpi.com. In the context of conduritol synthesis, an IMDA approach would involve a substrate containing both a diene and a dienophile moiety, which upon cyclization, would generate the conduritol backbone. While specific examples leading directly to this compound via IMDA are not extensively detailed in readily available literature, the general principles of this methodology are well-established and offer a promising avenue for its synthesis acs.orgorganicreactions.orgnih.govresearchgate.net. The reaction proceeds through a highly organized transition state, often leading to excellent stereoselectivity organicreactions.org.
Enantioselective Synthesis and Resolution Methods
The biological activity of conduritol derivatives is often enantiomer-dependent, making the development of enantioselective synthetic routes and resolution methods a critical area of research. Both transition-metal catalysis and enzymatic transformations have been successfully employed to obtain enantiomerically enriched this compound.
Palladium-Catalyzed Kinetic Resolution Techniques
Palladium-catalyzed kinetic resolution is a powerful method for separating enantiomers of racemic mixtures. This technique has been successfully applied to the kinetic resolution of racemic this compound nih.gov. The process typically involves the use of a chiral palladium catalyst that selectively reacts with one enantiomer of the racemic substrate at a faster rate, leaving the unreacted enantiomer in high enantiomeric excess. Chiral phosphine ligands are commonly employed to induce asymmetry in the palladium catalyst nih.govnih.gov. The choice of the chiral ligand is crucial for achieving high selectivity. For instance, (S)-BINAP(S) has been used as a chiral ligand in palladium-catalyzed kinetic resolutions of allylic acetates, demonstrating the potential of such systems for resolving conduritol derivatives nih.gov.
| Substrate | Chiral Ligand | Nucleophile | Yield of Recovered Substrate (%) | ee of Recovered Substrate (%) | Selectivity Factor (S) |
|---|---|---|---|---|---|
| rac-Cyclohexenyl carbonate | (R,R)-BPA | tert-Butylsulfinate | 49 | >99 | >200 |
| rac-Cyclohexenyl carbonate | (R,R)-BPA | 2-Pyrimidinethiol | 50 | 98 | 70 |
| rac-Cyclopentenyl carbonate | (R,R)-BPA | tert-Butylsulfinate | 48 | >99 | >200 |
Enzymatic Resolution Strategies with Hydrolases
Enzymatic kinetic resolution using hydrolases, particularly lipases, is a widely used and highly efficient method for obtaining enantiomerically pure compounds. Lipase B from Candida antarctica (CALB) is a versatile and robust enzyme that has been extensively used for the resolution of a wide range of chiral alcohols and their esters mdpi.comnih.govresearchgate.netnih.govscielo.br. In the context of this compound, a chemoenzymatic approach can be employed where the racemic tetraacetate is subjected to selective hydrolysis or acylation catalyzed by a lipase. The enzyme selectively acts on one enantiomer, leading to the formation of a product and leaving the unreacted enantiomer with high optical purity. The efficiency of the resolution is dependent on factors such as the choice of acyl donor, solvent, and temperature.
| Substrate | Acyl Donor | Solvent | Conversion (%) | ee of Product (%) | ee of Substrate (%) |
|---|---|---|---|---|---|
| rac-1-Phenylethanol | Vinyl acetate (B1210297) | n-Hexane | 50 | >99 | >99 |
| rac-2-Octanol | Isopropenyl acetate | Toluene | 48 | 98 | 94 |
| rac-Indanol | Vinyl acetate | Acetonitrile | ~50 | >99 | >99 |
Asymmetric Catalysis in this compound Synthesis
The enantioselective synthesis of Conduritol B derivatives has been a significant challenge, often requiring classical resolution or reliance on chiral starting materials. However, dynamic kinetic asymmetric transformation (DYKAT) has emerged as a powerful strategy, particularly through palladium-catalyzed allylic alkylation. This approach allows for the conversion of a racemic starting material into a single enantiomerically enriched product.
In the context of this compound, the core of this strategy lies in the reaction of a racemic Conduritol B derivative, such as the tetracarbonate, with a nucleophile in the presence of a chiral palladium catalyst. The palladium complex can selectively ionize one enantiomer of the starting material over the other. Through π-allyl intermediate formation, the catalyst can convert the resulting meso complex into a single enantiopure product. This process effectively deracemizes the starting material while introducing new functionality.
Research has demonstrated that the choice of nucleophile and chiral ligand is critical for the success and selectivity of the transformation. For instance, using dibenzylamine as a nucleophile with a chiral palladium-ligand complex can lead to the formation of the monosubstituted product in high yield (89%) and excellent enantiomeric excess (95% ee). Conversely, when carboxylate nucleophiles like pivalate are employed under DYKAT conditions, disubstitution becomes the major pathway, yielding 1,4-disubstituted products with enantiomeric excess greater than 99%. This methodology provides a versatile route to various enantiomerically pure Conduritol B derivatives, which are valuable intermediates for synthesizing biologically active molecules.
Chiral Pool Approaches to Enantiopure Conduritol B Derivatives
The chiral pool, which consists of abundant and inexpensive enantiopure natural products like carbohydrates, serves as a valuable starting point for the synthesis of complex chiral molecules. D-glucose, a readily available monosaccharide, has been successfully utilized as a chiral precursor for the synthesis of (+)-Conduritol B derivatives.
One reported synthesis begins with the transformation of 1,2,5,6-diisopropylidene-D-glucose into a chiral aldehyde. nih.gov This intermediate then undergoes a diastereoselective 1,2-addition with a vinylcopper reagent. The subsequent product, a 1,7-diene, is subjected to a ring-closing metathesis reaction using Grubbs catalyst to construct the cyclohexene core characteristic of the conduritol skeleton. The final and key step to achieve the desired conduritol structure is a catalytic dihydroxylation of the newly formed double bond with osmium tetroxide (OsO₄). nih.gov This sequence of reactions leverages the inherent chirality of D-glucose to produce enantiomerically pure (+)-Conduritol B derivatives. This approach highlights the utility of the chiral pool in providing a stereochemically defined framework, thereby circumventing the need for asymmetric induction or resolution steps later in the synthetic sequence.
| Starting Material | Key Reactions | Target Intermediate |
| D-glucose | Diastereoselective 1,2-addition, Ring-closing metathesis, Catalytic dihydroxylation | (+)-Conduritol B derivative |
Derivatization and Functionalization Strategies of the Conduritol B Skeleton
Halogenation Studies and Bromo-Conduritol B Tetraacetate Synthesis
The functionalization of the Conduritol B skeleton through halogenation provides access to derivatives with modified reactivity and potential biological activity. A notable example is the synthesis of Bromo-Conduritol B Tetraacetate.
A successful synthetic route to this compound starts from bromo-1,4-benzoquinone. The initial step involves a bromination reaction, followed by the reduction of the carbonyl groups using sodium borohydride (NaBH₄). This sequence generates a bromo-conduritol intermediate. The crucial step to arrive at the final product is the substitution of bromide atoms on the sp³-hybridized carbons with acetate groups. This is achieved with high yield using silver acetate (AgOAc), which facilitates the displacement of the bromides and installs the four acetate moieties, yielding Bromo-Conduritol B Tetraacetate. This halogenated derivative has been investigated for its properties as a glycosidase inhibitor.
| Starting Material | Reagents | Key Transformation | Product |
| Bromo-1,4-benzoquinone | 1. Br₂, 2. NaBH₄ | Bromination and Reduction | Bromo-conduritol intermediate |
| Bromo-conduritol intermediate | AgOAc | Acetylation | Bromo-Conduritol B Tetraacetate |
Stereocontrolled Epoxidation and Ring-Opening Reactions
Epoxidation of the double bond in the Conduritol B skeleton is a key transformation that introduces a reactive three-membered ring, paving the way for a variety of functionalizations through ring-opening reactions. The synthesis of Conduritol B Epoxide is a well-established procedure that provides this versatile intermediate. Due to the high ring strain of the epoxide, it is susceptible to nucleophilic attack, leading to ring-opening. wikipedia.orgscripps.edu These reactions can be performed under either acidic or basic conditions, with the stereochemical outcome being a key consideration.
Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. A nucleophile then attacks one of the epoxide carbons. semanticscholar.orgnih.gov The regioselectivity of this attack depends on the substitution pattern of the epoxide. For Conduritol B Epoxide derivatives, this typically results in a trans-diaxial opening of the ring, where the nucleophile and the newly formed hydroxyl group are on opposite faces of the cyclohexane (B81311) ring.
Conversely, base-catalyzed ring-opening proceeds via a direct SN2 attack of the nucleophile on one of the epoxide carbons. semanticscholar.orgnih.gov This attack occurs from the backside, again leading to a trans-diaxial product. The inherent stereochemistry of the Conduritol B skeleton guides the approach of the nucleophile, allowing for a high degree of stereocontrol in these transformations. The resulting diols and their derivatives are valuable synthetic intermediates for further elaboration.
| Condition | Mechanism | Key Feature | Stereochemical Outcome |
| Acidic (e.g., H₃O⁺) | SN2-like | Protonation of epoxide oxygen | trans-1,2-diol |
| Basic (e.g., OH⁻) | SN2 | Direct backside attack | trans-1,2-diol |
Conduritol B Tetraacetate As a Chiral Building Block in Complex Molecule Synthesis
Precursor in the Synthesis of Carbohydrate Mimics
The structural resemblance of conduritols to carbohydrates makes them ideal starting materials for the synthesis of carbohydrate mimics. These molecules are designed to imitate the structure of natural sugars and can act as inhibitors or modulators of carbohydrate-processing enzymes, which play crucial roles in various biological processes.
Application in Cyclophellitol Synthesis
Conduritol B tetraacetate is a key precursor in the asymmetric synthesis of (+)-cyclophellitol, a potent inhibitor of β-glucosidases. researchgate.net A critical step in this synthesis involves the enzymatic resolution of racemic this compound. Lipases, such as those from porcine pancreas or Candida cylindracea, can selectively catalyze the alcoholysis of one enantiomer of the tetraacetate, allowing for the separation of the enantiopure forms. researchgate.net The resulting enantiomerically pure conduritol B, obtained after deacetylation, can then be converted to (+)-cyclophellitol through a series of stereocontrolled reactions. researchgate.net This chemoenzymatic approach provides an efficient route to this biologically important molecule. researchgate.net
Design and Synthesis of Carbohydrate-Mimetic Cyclitols
The conduritol framework serves as a template for the design and synthesis of a diverse range of carbohydrate-mimetic cyclitols. By leveraging the stereochemistry of this compound, chemists can introduce various functional groups to mimic the intricate structures of natural carbohydrates. These synthetic cyclitols are valuable tools for studying the function of glycosidases and glycosyltransferases and for the development of therapeutic agents that target carbohydrate metabolism.
Scaffold for the Construction of Inositol (B14025) and Quercitol Derivatives
The strategic placement of double bonds and hydroxyl groups in this compound allows for its stereoselective conversion into various inositol and quercitol stereoisomers. These cyclitols are fundamental components of cellular signaling pathways and other biological systems.
Stereoselective Transformations to Inositol Stereoisomers
Conduritol B derivatives are valuable intermediates in the synthesis of several inositol stereoisomers. Through stereoselective epoxidation of the double bond followed by regioselective ring-opening of the resulting epoxide, a variety of inositol isomers can be accessed. The stereochemistry of the final product is dictated by the facial selectivity of the epoxidation and the geometry of the subsequent nucleophilic attack.
| Starting Material | Key Transformation(s) | Target Inositol Stereoisomer(s) |
| Conduritol B derivative | Epoxidation, Acid-catalyzed ring opening | chiro-Inositol, scyllo-Inositol |
| Conduritol C derivative | Dihydroxylation | neo-Inositol, epi-Inositol |
| Conduritol F derivative | Dihydroxylation | chiro-Inositol |
Synthesis of Other Cyclitol Polyols
Beyond the common inositol isomers, this compound can be elaborated into other complex cyclitol polyols. The double bond provides a handle for a variety of chemical transformations, including dihydroxylation, epoxidation, and addition reactions, enabling the synthesis of a wide range of polyhydroxylated cyclohexanes with diverse stereochemical arrangements. These synthetic cyclitols are important for structure-activity relationship studies and the exploration of new biological functions. For instance, brominated derivatives of conduritol B have been shown to be potent inhibitors of α-glycosidases. researchgate.net
Intermediate in Aminocyclitol Synthesis
Aminocyclitols are a class of compounds characterized by a polyhydroxylated cyclohexane (B81311) ring containing one or more amino groups. They are core components of many clinically important antibiotics and other bioactive natural products. This compound serves as a valuable chiral precursor for the asymmetric synthesis of these complex molecules.
Kinetic asymmetric transformations and dynamic kinetic asymmetric transformations of conduritol B tetraesters are powerful strategies for the synthesis of enantiomerically enriched aminocyclitols. researchgate.net These processes, often catalyzed by transition metals like palladium, involve the allylic alkylation of the conduritol scaffold with nitrogen-containing nucleophiles. researchgate.net By carefully selecting the catalyst, ligands, and nucleophile, a high degree of stereocontrol can be achieved, leading to the efficient synthesis of a variety of aminocyclitol structures. researchgate.net This methodology allows for the differentiation of the various hydroxyl groups, providing access to a diverse range of aminocyclitol derivatives for biological evaluation. researchgate.net
Regioselective Introduction of Nitrogen Functionality
The strategic and controlled introduction of nitrogen-containing functional groups onto the conduritol B scaffold is a critical step in the synthesis of many biologically active molecules, particularly aminocyclitols. A key strategy for achieving this is through the azidolysis of an epoxide derivative of conduritol B. This approach offers high regioselectivity and stereocontrol.
A systematic approach to the synthesis of aminoinositols and 1,2-diaminoinositols has been developed starting from tetra-O-benzylconduritol B epoxide. nih.gov The epoxide, readily prepared from the corresponding conduritol B derivative, undergoes a nucleophilic ring-opening reaction with an azide (B81097) source, such as sodium azide. This reaction proceeds with high regioselectivity, with the azide nucleophile preferentially attacking one of the two electrophilic carbon atoms of the epoxide ring. The outcome of this azidolysis is the formation of a trans-azido alcohol. The regioselectivity of this addition is governed by electronic and steric factors of the protected conduritol B epoxide.
Subsequent chemical manipulations can be performed to control the stereochemistry of the resulting amino group. For instance, the initial trans configuration can be retained, or it can be inverted to the cis form through a carefully planned sequence of reactions. This level of control allows for the synthesis of a wide array of stereoisomeric aminocyclitols from a single chiral precursor. nih.gov The azide group serves as a versatile precursor to an amine, which can be obtained through reduction, typically using methods like catalytic hydrogenation or reaction with triphenylphosphine.
The table below summarizes the key transformation in the regioselective introduction of a nitrogen functionality onto a conduritol B derivative.
| Starting Material | Reagent | Key Transformation | Product Type | Stereochemical Outcome |
| tetra-O-benzylconduritol B epoxide | Sodium Azide | Epoxide Ring Opening | trans-azido alcohol | Regio- and stereocontrolled |
Derivatization to Biologically Relevant Aminocyclitol Scaffolds
Once a nitrogen functionality has been introduced, this compound derivatives can be further elaborated into a variety of biologically important aminocyclitol scaffolds. These compounds are core structures in numerous natural products and pharmaceutically active molecules, including glycosidase inhibitors.
The trans-azido alcohols, formed from the regioselective azidolysis of conduritol B epoxide, are key intermediates in the synthesis of various aminoinositols. nih.gov Reduction of the azide group yields the corresponding aminoinositol. Furthermore, the hydroxyl group can be manipulated to achieve different stereoisomers. This synthetic strategy provides access to a range of aminocyclitol structures from a common starting material.
In addition to simple aminoinositols, more complex diaminoinositol derivatives can also be synthesized. These compounds are of interest due to their potential biological activities. The synthetic protocols allow for the preparation of each of the eight possible configurations of the 1,2-diamino moiety, starting from the same conduritol B epoxide precursor. nih.gov
Conduramines, another class of biologically active aminocyclitols, can also be accessed from conduritol precursors. While some syntheses of conduramines start from other materials like D-mannitol, the methodologies developed for nitrogen introduction on the conduritol ring system are applicable to the synthesis of these compounds as well. researchgate.net
The following table outlines the derivatization of a conduritol B intermediate into different aminocyclitol scaffolds.
| Intermediate | Transformation Steps | Biologically Relevant Scaffold |
| trans-azido alcohol | 1. Reduction of azide2. Functional group manipulation | Aminoositols |
| trans-azido alcohol | Further elaboration and introduction of a second nitrogen functionality | 1,2-Diaminoinositols |
Role in the Synthesis of Phosphorylated Inositol Derivatives
Phosphorylated inositol derivatives are crucial second messengers in cellular signaling pathways. The synthesis of these complex molecules often relies on chiral precursors that allow for the regioselective introduction of phosphate (B84403) groups. While direct synthesis from this compound is not as commonly cited as from myo-inositol, its role as a precursor to various inositol isomers makes it a valuable starting point in this context.
The general strategy involves the conversion of the conduritol scaffold into an inositol derivative, followed by phosphorylation. For instance, conduritol derivatives can be dihydroxylated to yield inositol structures. nih.gov Although syntheses of some inositols like cis-inositol are not accessible from conduritol precursors, other isomers can be readily prepared. unicamp.br For example, a derivative of conduritol B has been used to synthesize l-chiro-inositol. nih.gov
Once the desired inositol isomer is obtained with appropriate protecting groups, the free hydroxyl groups can be regioselectively phosphorylated using phosphorylating agents like diphenyl phosphoryl chloride. nih.gov The choice of protecting groups is critical to ensure that phosphorylation occurs at the desired positions. Subsequent deprotection then yields the target phosphorylated inositol derivative.
The potential pathway from this compound to a phosphorylated inositol derivative is summarized below.
| Precursor | Key Transformation Steps | Intermediate/Product |
| This compound | 1. Deprotection2. Stereoselective dihydroxylation | Inositol Isomer (e.g., chiro-inositol) |
| Protected Inositol Isomer | 1. Regioselective phosphorylation2. Global deprotection | Phosphorylated Inositol Derivative |
Mechanistic and Target Engagement Studies of Conduritol B Derivatives in Glycobiology
Elucidation of Glycosidase Inhibition Mechanisms
Conduritol B epoxide (CBE) is a well-characterized, mechanism-based irreversible inhibitor of retaining β-glucosidases, most notably human lysosomal glucocerebrosidase (GBA1). nih.govresearchgate.net Its inhibitory action is covalent and permanent. The mechanism involves the enzyme's catalytic machinery attacking the epoxide ring of CBE, which acts as a glucose analog. wikipedia.org In the active site of GBA1, the catalytic nucleophile, a glutamic acid residue (E340), performs a nucleophilic attack on one of the epoxide carbons. nih.govmdpi.com This attack opens the strained epoxide ring and results in the formation of a stable covalent ester bond between the inhibitor and the enzyme, thus rendering the enzyme irreversibly inactive. nih.govresearchgate.netwikipedia.org
While CBE is a potent inhibitor of GBA1, its activity against other glucocerebrosidase isoforms, GBA2 and GBA3, is markedly different. GBA2, a non-lysosomal β-glucosidase, is also inhibited by CBE, but typically at significantly higher concentrations than those required to inhibit GBA1. nih.govnih.gov This makes GBA2 a notable off-target of CBE, a critical consideration when using this inhibitor in cellular or animal models. nih.govnih.govresearchgate.net Studies have shown that while there is a window for selective inhibition of GBA1, at higher doses, concomitant inhibition of GBA2 occurs. nih.govresearchgate.net In contrast, the cytosolic β-glucosidase GBA3 is reported to be insensitive to inhibition by CBE. nih.gov
Table 1: Inhibition Profile of Conduritol B Epoxide (CBE) against GBA Isoforms
| Enzyme Target | Type of Inhibition | Sensitivity to CBE | Key Findings |
|---|---|---|---|
| GBA1 (Glucocerebrosidase) | Irreversible, Mechanism-Based | High | CBE covalently binds to the catalytic nucleophile (Glu340), leading to permanent inactivation. nih.gov |
| GBA2 (Non-lysosomal Glucosylceramidase) | Irreversible | Moderate | Considered a major off-target; inhibited at higher concentrations of CBE compared to GBA1. nih.govresearchgate.netnih.gov |
| GBA3 (Cytosolic β-glucosidase) | None | Insensitive | GBA3 activity is not affected by CBE. nih.gov |
The inhibitory spectrum of Conduritol B epoxide extends beyond the GBA family of enzymes. Due to the C2 symmetry in its structure, CBE can be recognized by the active sites of both β- and α-glucosidases. nih.govresearchgate.net Consequently, at concentrations higher than those needed for GBA1 inhibition, CBE can inhibit other glycosidases. A primary off-target identified in various studies is the lysosomal α-glucosidase (GAA). nih.govnih.gov The inactivation of α-glucosidase by CBE is also irreversible and directed at the active site. nih.gov The presence of a substrate, such as maltose, can protect the enzyme from inactivation, confirming the active-site-directed nature of the inhibition. nih.gov
The selectivity of CBE is therefore concentration-dependent. While a tight but acceptable window for the selective inhibition of GBA1 exists, particularly in vivo, researchers must consider the potential for off-target effects on enzymes like GBA2 and GAA, especially when using higher concentrations of the inhibitor. nih.govresearchgate.net
Table 2: Off-Target Glycosidase Inhibition by Conduritol B Epoxide (CBE)
| Off-Target Enzyme | Enzyme Class | Inhibition Characteristics |
|---|---|---|
| Lysosomal α-glucosidase (GAA) | α-glucosidase | Irreversible, active-site-directed inhibition observed at higher CBE concentrations. nih.govnih.gov |
| β-glucuronidase (GUSB) | β-glucuronidase | Generally not considered a primary off-target within typical experimental concentrations. nih.gov |
The molecular interaction between Conduritol B epoxide and retaining glycosidases like GBA1 is a classic example of mechanism-based inactivation. The process is initiated by the binding of CBE within the enzyme's active site, mimicking the natural substrate, glucosylceramide. wikipedia.org The catalytic acid/base residue (E235 in GBA1) protonates the epoxide oxygen, making the adjacent carbon more electrophilic and susceptible to nucleophilic attack. wikipedia.org
The key event is the subsequent attack by the catalytic nucleophile (E340 in GBA1) on one of the epoxide carbons. nih.govmdpi.com This reaction is analogous to the first step of the natural catalytic cycle of retaining glycosidases, which proceeds via a two-step, double-displacement mechanism. wikipedia.org However, unlike the hydrolysis of a natural substrate, the resulting covalent ester linkage between CBE and the enzyme is highly stable and not readily hydrolyzed. wikipedia.org This effectively sequesters the catalytic nucleophile, leading to the irreversible inactivation of the enzyme. The crystal structure of GBA1 with a bound CBE molecule has confirmed this covalent linkage to the catalytic nucleophile Glu340. nih.gov
Application in Biochemical Research Models
Conduritol B epoxide is a widely used pharmacological tool for creating research models of Gaucher disease (GD), a common lysosomal storage disorder caused by the deficiency of GBA1. nih.govnih.govresearchgate.net Since complete genetic knockout of the GBA1 gene is embryonically lethal in mice, CBE-induced inhibition provides a viable method to study the pathophysiology of GBA1 deficiency in living systems. nih.gov By administering CBE to cultured cells or animals, researchers can achieve a controlled and titratable reduction in GBA1 activity, leading to the accumulation of its substrate, glucosylceramide, which mimics the primary biochemical hallmark of Gaucher disease. researchgate.netresearchgate.netnih.gov
These pharmacological models have been instrumental in investigating the cellular consequences of GBA1 deficiency, including lysosomal dysfunction, altered lipid metabolism, and neurodegeneration. researchgate.netnih.govcbs.dk Furthermore, as mutations in the GBA1 gene are a major genetic risk factor for Parkinson's disease (PD), CBE-treated models are also extensively used to explore the molecular links between Gaucher disease and Parkinsonism. nih.govnih.govcbs.dk For instance, dopaminergic cell lines treated with CBE have been shown to exhibit mitochondrial dysfunction and oxidative stress, key pathogenic features of PD. cbs.dk
Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy used to assess the functional state of enzymes within complex biological systems. frontiersin.orgresearchgate.net In the context of Conduritol B epoxide, competitive ABPP has been employed to perform detailed in vivo target engagement studies. nih.govnih.gov This technique utilizes activity-based probes (ABPs)—small molecules that, like CBE, bind covalently to the active sites of specific enzyme classes but are also tagged with a reporter group (e.g., a fluorophore or biotin). nih.govresearchgate.net
The competitive ABPP workflow involves pre-treating a biological sample (such as cell lysates, live cells, or even whole organisms) with the inhibitor of interest (CBE) before adding a broad-spectrum ABP for that enzyme class. nih.gov If CBE has engaged and covalently modified its target enzyme (e.g., GBA1), the ABP will be unable to bind to the active site. The degree of target engagement can then be quantified by measuring the reduction in the ABP signal (e.g., fluorescence intensity on a gel). nih.govresearchgate.net This approach allows for the direct and unambiguous visualization of target occupancy by CBE and has been crucial in determining its in vivo selectivity, identifying off-targets like GBA2 and GAA, and establishing the concentration windows for selective GBA1 inhibition in various models, including cultured cells, zebrafish larvae, and mice. nih.govnih.govresearchgate.net
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| Conduritol B Epoxide | CBE |
| Glucosylceramide | GlcCer |
In-depth Analysis of Conduritol B Tetraacetate in Glycobiology Stalled by Lack of Specific Research
The available body of research predominantly centers on Conduritol B Epoxide, a closely related derivative that has been extensively studied as an irreversible inhibitor of β-glucosidases. These studies have provided valuable insights into enzyme mechanisms and have been instrumental in developing models for Gaucher disease. The epoxide functional group in this molecule is crucial for its mechanism of action, allowing it to form a covalent bond with the active site of the enzyme.
In contrast, the tetraacetate form, where the hydroxyl groups of Conduritol B are replaced with acetate (B1210297) groups, appears to be primarily an intermediate in the synthesis of other conduritol derivatives or a protected form of Conduritol B. The acetylation of the hydroxyl groups would significantly alter the molecule's ability to interact with the active sites of glycosidases, which typically recognize specific hydroxyl configurations.
Consequently, without dedicated studies on the inhibitory activity, target engagement, and mechanistic action of this compound itself, a detailed and scientifically accurate article on its specific role as a glycobiology inhibitor, including the requested data tables and in-depth research findings, cannot be generated at this time. The scientific community's focus has remained on the more biologically active epoxide derivative.
Advanced Characterization and Computational Analysis of Conduritol B Tetraacetate and Derivatives
Spectroscopic Methods for Structural Elucidation
The precise structure of Conduritol B Tetraacetate is routinely confirmed through a suite of spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) provide detailed information about the molecule's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for the structural analysis of this compound. Early studies reported ¹H NMR spectra measured at 60 MHz, identifying distinct signals for the four O-acetyl groups and the six ring hydrogens. nii.ac.jpufms.br More advanced 1D and 2D NMR techniques are now used to provide unambiguous assignments of all protons and carbons, confirming the connectivity and relative stereochemistry of the acetate (B1210297) groups on the cyclohexene (B86901) ring. nih.gov For the parent tetraacetate, the protons of the four O-acetyl groups typically appear as multiplets in the range of τ 7.95-7.99, while the six ring protons resonate as a series of multiplets between τ 4.34-4.83. nii.ac.jpufms.br
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The most prominent feature in the IR spectrum of this compound is a strong absorption band around 1750 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the acetate ester groups. nii.ac.jpufms.br
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition of the molecule with high accuracy. nih.gov Data from mass spectra can be analyzed using techniques like electrospray ionization (ESI) to determine the precise molecular weight, further corroborating the compound's identity. researchgate.net
Table 1: Spectroscopic Data for this compound
| Spectroscopic Method | Feature | Reported Value/Range |
|---|---|---|
| ¹H NMR | O-acetyl groups | τ 7.95-7.99 (multiplet) |
| Ring hydrogens | τ 4.34-4.83 (multiplet) | |
| IR Spectroscopy | Carbonyl (C=O) stretch | ~1750 cm⁻¹ |
| Mass Spectrometry | Method | ESI-HRMS |
Stereochemical Assignment Methodologies
As this compound is a chiral molecule, methodologies that can distinguish between its enantiomers are essential for its synthesis and application.
Kinetic Resolution: A primary method for obtaining enantiomerically pure forms of conduritol derivatives involves the kinetic resolution of racemic this compound. nih.gov This technique often utilizes a palladium catalyst in conjunction with a chiral ligand. nih.govresearchgate.net In a typical resolution, the racemic tetraacetate reacts with a nucleophile, such as sodium pivalate, in the presence of the chiral palladium complex. One enantiomer reacts faster, leading to the formation of a monosubstituted product with high enantiomeric excess (e.g., >99% ee), while the unreacted starting material becomes enriched in the other enantiomer (e.g., 83% ee). researchgate.net This approach provides access to key chiral intermediates for the synthesis of other complex molecules, such as (+)-cyclophellitol. researchgate.net
X-ray Crystallography: Single-crystal X-ray analysis provides the most definitive evidence for the structure and absolute stereochemistry of a molecule. The structure of this compound and its derivatives has been unequivocally confirmed by this method, providing precise data on bond lengths, bond angles, and the spatial arrangement of the atoms in the crystal lattice. nih.gov
Computational Chemistry Approaches
Computational chemistry serves as a powerful complement to experimental work, offering insights into the conformational preferences, biological activity, and design principles of this compound and its derivatives.
Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable tools for investigating the conformational landscape of flexible molecules like this compound. nii.ac.jp These methods are used to calculate the energies of different possible conformers (spatial arrangements of the molecule) to determine their relative stability. researchgate.net By identifying the lowest energy structures, researchers can predict the most likely conformations the molecule will adopt. This theoretical analysis is often combined with experimental NMR data, where measured coupling constants can help determine the populations of different conformers in solution, providing a robust model of the molecule's three-dimensional structure and dynamics. researchgate.net
To explore the potential biological activity of this compound and its analogues, molecular docking and molecular dynamics (MD) simulations are widely used. These computational techniques model the interaction between a small molecule (ligand) and a biological macromolecule (target), such as an enzyme or receptor.
Molecular docking studies have been performed with conduritol derivatives to predict their binding affinity and orientation within the active sites of various enzymes. nih.gov For example, analogues of this compound have been docked into the insulin (B600854) receptor to evaluate their potential as insulin mimetics. Other studies have investigated the interactions of related cyclitols with enzymes relevant to Alzheimer's disease, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as with α-glucosidase, an enzyme targeted in diabetes. nih.gov These simulations provide valuable insights into the specific amino acid residues involved in binding and help rationalize the compound's biological activity at the molecular level.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives and analogues of this compound, QSAR studies are employed to understand the design principles that govern their therapeutic potential. By analyzing various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR models can identify the key structural features that are either beneficial or detrimental to a desired biological effect. This information is then used to guide the design of new analogues with potentially improved activity and better pharmacokinetic profiles.
Emerging Research Directions and Future Perspectives in Conduritol B Tetraacetate Chemistry
Novel Synthetic Methodologies and Sustainable Synthesis
The synthesis of cyclitols like conduritol B tetraacetate has traditionally relied on multi-step processes. However, the field is moving towards more efficient and environmentally benign approaches. Novel methodologies are being explored that improve yield, stereoselectivity, and sustainability.
One modern approach involves the palladium-catalyzed kinetic resolution of racemic conduritol B, which allows for the separation of enantiomers to produce chirally pure starting materials for further synthesis. researchgate.net Another key strategy has been the use of readily available precursors, such as p-benzoquinone, which can be converted through a series of stereoselective reactions, including dihydroxylations and reductions, to form the conduritol backbone. researchgate.netzendy.io
The principles of green chemistry are increasingly being applied to cyclitol synthesis. Future methodologies aim to be more atom-economical and to minimize chromatographic purification and the use of hazardous reagents. rsc.org The development of continuous-flow processes, for example, offers a safer and more efficient alternative to traditional batch reactions, allowing for better control over reaction conditions and the handling of energetic intermediates. rsc.org While not yet specifically reported for this compound, the application of such one-pot, continuous-flow methods represents a significant future direction for the sustainable production of this and other cyclitols. rsc.org
Development of Advanced Probes for Glycobiology Research
This compound serves as a key building block for the creation of sophisticated molecular probes to study the complex world of glycobiology. medchemexpress.cn The conduritol scaffold is particularly suited for designing mechanism-based, irreversible inhibitors of glycosidases, enzymes that play crucial roles in numerous physiological and pathological processes. By modifying the core structure, researchers can develop activity-based probes (ABPs) that covalently bind to the active site of target enzymes, enabling their detection and characterization.
The development of "advanced" probes incorporates principles from bioorthogonal chemistry, which uses reactions that can occur in living systems without interfering with native biochemical processes. tocris.com Future generations of conduritol-based probes are being designed with chemical reporter groups, such as azides or alkynes. These handles allow the probes, once bound to their enzymatic targets, to be visualized or isolated using "click chemistry" reactions. This approach is a cornerstone of metabolic glycoengineering (MGE), enabling the study of glycans and their associated enzymes within a cellular context. tocris.com
A prominent example of a probe derived from the conduritol scaffold is Conduritol B epoxide (CBE). nih.govnih.gov CBE covalently binds to the catalytic nucleophile of target glucosidases, and its use in conjunction with fluorescent reporter molecules allows for a direct assessment of enzyme activity and inhibitor engagement in living cells and organisms. nih.govnih.gov
Exploration of New Biological Targets and Pathways
While the primary target of conduritol-based inhibitors like CBE has been the lysosomal β-glucosidase, glucocerebrosidase (GBA), recent research has focused on identifying additional biological targets to better understand their full spectrum of activity. nih.govnih.gov Deficiency of GBA is the cause of Gaucher disease and a major genetic risk factor for Parkinson's disease. nih.govnih.gov
The use of competitive activity-based protein profiling (ABPP) has been instrumental in this exploration. nih.govnih.gov This technique allows researchers to assess the active site occupancy of a wide range of glycosidases simultaneously in complex biological samples. nih.gov Studies using this method have revealed that at higher concentrations, CBE can inhibit other enzymes besides GBA. nih.govnih.gov These "off-targets" include nonlysosomal glucosylceramidase (GBA2) and lysosomal α-glucosidase. nih.govnih.gov The identification of these additional targets is crucial for interpreting experimental results in models of Gaucher disease and for designing more selective inhibitors.
| Target Enzyme | Enzyme Commission (EC) Number | Subcellular Location | Relevance | Reference |
| Primary Target | ||||
| Glucocerebrosidase (GBA) | EC 3.2.1.45 | Lysosome | Gaucher disease, Parkinson's disease | nih.govnih.gov |
| Identified Off-Targets | ||||
| Non-lysosomal Glucosylceramidase (GBA2) | EC 3.2.1.45 | Cytosol/Plasma Membrane | Cellular signaling | nih.govnih.gov |
| Lysosomal α-Glucosidase (GAA) | EC 3.2.1.20 | Lysosome | Pompe disease | nih.govnih.gov |
| Cytosolic β-Glucosidase (GBA3) | EC 3.2.1.21 | Cytosol | Xenobiotic metabolism | nih.gov |
This expanded target profile provides a more complete picture of the biological pathways affected by conduritol-based compounds and opens new avenues for research into the functions of these other glycosidases.
Design of Next-Generation Cyclitol-Based Compounds
Building on the knowledge gained from first-generation inhibitors, current research is focused on the rational design of new cyclitol-based compounds with improved potency, selectivity, and novel mechanisms of action. The goal is to create "next-generation" carbohydrate-mimetic cyclitols that can target a broader range of enzymes beyond retaining glycosidases. universiteitleiden.nl
One major direction is the development of inhibitors for inverting glycosidases and glycosyl transferases, two classes of enzymes for which selective inhibitors are less common. universiteitleiden.nl The design strategy involves modifying the core cyclitol structure to better mimic the transition states of these enzymes. Cyclophellitol, a close structural relative of conduritol, and its derivatives are at the forefront of this effort. universiteitleiden.nl By synthesizing a library of cyclophellitol-based compounds with varied stereochemistry and functional groups, researchers aim to create a versatile toolkit for probing and inhibiting a wide array of carbohydrate-processing enzymes. universiteitleiden.nl
Furthermore, researchers are creating analogues of conduritols with different ring sizes and hydroxylation patterns to explore new biological activities entirely. For instance, certain conduritol analogues have been shown to modulate the release of insulin (B600854), suggesting potential applications in metabolic diseases. researchgate.net This synthetic versatility underscores the enduring importance of the cyclitol scaffold in the ongoing quest for new therapeutic agents.
Q & A
Q. What are the critical steps and parameters in synthesizing Conduritol B Tetraacetate?
The synthesis involves sequential steps: (1) azeotroping reactions to remove water, (2) controlled-temperature acetylation to minimize deacetalization side reactions, (3) acid-catalyzed deprotection (e.g., HCl) to accelerate hydrolysis without over-degradation, and (4) purification via column chromatography. Key parameters include reaction temperature (room temperature for acetylation reduces impurities), acid concentration during deprotection, and TLC monitoring for intermediate purity .
Q. Which analytical methods are essential for characterizing this compound?
Structural confirmation requires H and C NMR to verify acetyl group positions and stereochemistry. Purity is assessed via HPLC with UV detection (λ = 210–220 nm) and mass spectrometry for molecular ion validation. TLC (silica gel, ethyl acetate/hexane) is critical for real-time reaction monitoring .
Q. What are the primary biochemical applications of this compound?
It serves as a precursor for synthesizing Conduritol B Epoxide, a potent β-glucosidase inhibitor. It is used in enzyme inhibition assays to study glycosidase mechanisms, glycoprotein processing, and lysosomal storage disorder models .
Advanced Research Questions
Q. How can synthesis yields of this compound be optimized while minimizing by-products?
- Temperature Control : Acetylation at ≤25°C reduces deacetalization, which generates myo-inositol hexaacetate impurities.
- Acid Selection : Hydrochloric acid (vs. acetic acid) accelerates deprotection but requires precise titration to avoid over-hydrolysis.
- Purification : Gradient elution (e.g., 5–20% methanol in dichloromethane) improves separation of tetraacetate from mono-/di-acetylated by-products .
Q. What experimental strategies resolve contradictions in reported β-glucosidase inhibition data?
- Standardized Assays : Use recombinant β-glucosidase isoforms (e.g., human GBA1 vs. plant enzymes) to isolate source-specific effects.
- Purity Validation : Cross-check compound purity (>95% via HPLC) and stereochemical consistency (circular dichroism).
- Comparative Studies : Benchmark against inhibitors like Deoxynojirimycin to calibrate activity under identical conditions (pH, temperature) .
Q. How does stereochemistry influence this compound’s bioactivity?
The equatorial/axial orientation of acetyl groups determines binding to the enzyme’s active site. Computational docking (e.g., AutoDock Vina) and X-ray crystallography of inhibitor-enzyme complexes (e.g., β-glucosidase-Conduritol B Epoxide) reveal steric and electronic complementarity. Activity assays with stereoisomers (e.g., Conduritol C derivatives) further validate structure-activity relationships .
Methodological Considerations
Q. How should researchers design dose-response experiments for this compound?
- Enzyme Kinetics : Use Michaelis-Menten plots to calculate values under varied substrate concentrations.
- IC Determination : Perform assays in triplicate with 8–12 concentration points (1 nM–100 µM range).
- Controls : Include positive (e.g., Castanospermine) and negative (DMSO vehicle) controls to validate assay robustness .
Q. What precautions are necessary when handling this compound in biochemical assays?
- Solubility : Pre-dissolve in DMSO (<1% final concentration) to avoid precipitation in aqueous buffers.
- Stability : Store at –20°C under inert gas (argon) to prevent acetyl group hydrolysis.
- Toxicity : Follow GHS guidelines for lab safety (gloves, fume hood) due to potential irritant properties .
Data Analysis and Reporting
Q. How should conflicting data on acetyl migration during synthesis be addressed?
- Isotopic Labeling : Use C-labeled acetyl groups to track migration via NMR.
- Kinetic Studies : Monitor reaction intermediates at timed intervals (0, 15, 30, 60 min) using LC-MS.
- Computational Modeling : Apply DFT calculations (e.g., Gaussian) to predict migration barriers under varying pH/temperature .
Q. What statistical methods are appropriate for analyzing enzyme inhibition data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
